Cyclamenol A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3E,5E,7E,11E,13Z,15E,17E)-10-hydroxy-19-methyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |
InChI |
InChI=1S/C20H25NO2/c1-18-13-9-5-2-3-6-10-14-19(22)15-11-7-4-8-12-16-20(23)21-17-18/h2-14,16,18-19,22H,15,17H2,1H3,(H,21,23)/b5-2+,6-3-,8-4+,11-7+,13-9+,14-10+,16-12+ |
InChI Key |
ZGISRQDECHVCPS-RVRZLWGASA-N |
Isomeric SMILES |
CC/1CNC(=O)/C=C/C=C/C=C/CC(/C=C/C=C\C=C\C=C1)O |
Canonical SMILES |
CC1CNC(=O)C=CC=CC=CCC(C=CC=CC=CC=C1)O |
Synonyms |
cyclamenol A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Microbial Sources of Cyclamenol A
The primary known producers of this compound are bacteria belonging to the phylum Actinobacteria, particularly from the genus Streptomyces. These microorganisms are renowned for their ability to synthesize a vast array of secondary metabolites.
This compound has been successfully isolated from Streptomyces species. nih.gov A specific instance of its discovery involved an Antarctic strain, Streptomyces sp. OUCMDZ-4348. acs.org In this research, this compound was isolated alongside three other new polycyclic macrolactams, which were named Cyclamenols B, C, and D. acs.org The isolation from this extremophilic Streptomyces strain highlights the potential of unique environments to yield novel chemical structures.
| Compound Name | Producing Organism | Reference |
| This compound | Streptomyces sp. OUCMDZ-4348 | acs.org |
| Cyclamenol B | Streptomyces sp. OUCMDZ-4348 | acs.org |
| Cyclamenol C | Streptomyces sp. OUCMDZ-4348 | acs.org |
| Cyclamenol D | Streptomyces sp. OUCMDZ-4348 | acs.org |
While the documented isolation of this compound is from a terrestrial (Antarctic) Streptomyces, the exploration of marine-derived actinobacteria presents a promising frontier for discovering this and other novel compounds. researchgate.netnih.gov Marine actinobacteria, including species of Streptomyces, are recognized as a prolific source of structurally diverse and unique secondary metabolites. mdpi.comdntb.gov.ua These organisms thrive in varied and often extreme marine environments, which may influence their biosynthetic pathways to produce unique chemical entities. nih.gov Research into actinobacteria associated with marine organisms like sponges, corals, and macroalgae has revealed a rich chemical diversity, suggesting that these ecosystems are valuable targets in the search for new natural products. researchgate.netfrontiersin.org The potential to find this compound or its analogues in marine actinomycetes remains an area of active scientific interest.
Analytical Approaches for Isolation and Detection
The isolation and detection of this compound from microbial cultures require a combination of extraction, separation, and spectroscopic techniques. These analytical methods are fundamental to natural product chemistry. env.go.jpresearchgate.net
The general workflow involves the extraction of the microbial biomass or culture broth with organic solvents. This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for purification. nih.gov Column chromatography, often using silica (B1680970) gel or alumina, is a common first step for fractionation. env.go.jp Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, which is highly effective for isolating pure compounds from complex mixtures. mdpi.comnih.gov
Once isolated, the structure of this compound is determined using spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY and HMBC) is employed to elucidate the detailed chemical structure and stereochemistry. hawaii.edursc.org
| Analytical Technique | Purpose in this compound Workflow |
| Solvent Extraction | Initial recovery of the compound from the microbial culture. |
| Column Chromatography | Fractionation of the crude extract to separate compounds based on polarity. env.go.jp |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and final purification of this compound. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. taylorandfrancis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complete chemical structure and stereochemistry. acs.orgtaylorandfrancis.com |
Biosynthetic Pathways and Mechanisms
Elucidation of Putative Biosynthetic Origins of Cyclamenol A
The biosynthesis of this compound is proposed to be orchestrated by a sophisticated interplay of polyketide and non-ribosomal peptide synthesis machinery, a common theme in the production of complex macrolactams in Streptomyces.
Role of Type I Polyketide Synthases (PKS)
The structural backbone of this compound is believed to be assembled by a Type I polyketide synthase (PKS) system. wikipedia.orgbeilstein-journals.orgfrontiersin.org Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation, incorporating simple acyl-CoA precursors to build the polyketide chain. wikipedia.orgbeilstein-journals.org The sequencing of the genome of the producing strain, Streptomyces sp. OUCMDZ-4348, revealed a putative biosynthetic gene cluster (BGC) for cyclamenols, which is presumed to encode the necessary PKS modules for the synthesis of the polyene backbone of this compound. nih.govfigshare.com In many bacterial Type I PKS systems, the modules are arranged in a colinear fashion, dictating the sequence of chain extension and modification. beilstein-journals.org The presence of such a gene cluster strongly supports the role of a Type I PKS in constructing the carbon skeleton of this compound.
Incorporation of β-Amino Acid Starter Units
A key feature in the biosynthesis of many macrolactam antibiotics is the incorporation of a β-amino acid as a starter unit for the polyketide chain synthesis. researchgate.net This process initiates the assembly of the molecule and introduces the nitrogen atom required for the characteristic lactam ring. While direct experimental confirmation for the specific starter unit of this compound is pending, the structural analysis of this compound and its analogues, which are polycyclic macrolactams, strongly suggests the involvement of a β-amino acid. This mechanism is well-documented in the biosynthesis of other macrolactams produced by Actinomycetes, where a dedicated set of enzymes is responsible for the selection and activation of the β-amino acid before it is loaded onto the PKS assembly line.
Enzymatic and Non-Enzymatic Transformations in Cyclamenol Biosynthesis
Following the assembly of the linear polyketide chain, a series of remarkable enzymatic and non-enzymatic transformations occur, leading to the cyclized and structurally diverse cyclamenol family of compounds.
Investigation of Tailoring Enzymes and their Roles
The putative biosynthetic gene cluster of cyclamenols in Streptomyces sp. OUCMDZ-4348 is expected to harbor genes encoding for various tailoring enzymes. nih.govfigshare.com These enzymes are crucial for modifying the initial polyketide backbone to yield the final complex structure of this compound and its derivatives. Tailoring enzymes in polyketide biosynthesis can include oxidoreductases, transferases, and cyclases, which introduce functional groups and facilitate ring formations. mdpi.comnih.gov The specific roles of the tailoring enzymes within the cyclamenol BGC are yet to be fully elucidated, but their presence is essential for the post-PKS modifications that define the chemical identity of the cyclamenols.
Analysis of Intramolecular Cycloaddition Mechanisms (e.g., Diels-Alder) in Analogue Formation
A significant feature in the biosynthesis of cyclamenol analogues is the occurrence of intramolecular cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition. nih.govnih.govmasterorganicchemistry.com It is proposed that the polycyclic compounds Cyclamenol B and C are formed from the monocyclic precursor this compound through a non-enzymatic intramolecular Diels-Alder reaction. nih.govfigshare.comnih.gov This type of reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile present within the same molecule. The formation of stereoisomeric products (Cyclamenols B and C) from this compound suggests a spontaneous, non-enzymatic process where the stereochemical outcome is not controlled by an enzyme. nih.gov This highlights a fascinating aspect of natural product biosynthesis where complex structures can arise from inherent chemical reactivity of a precursor molecule.
Table 1: Cyclamenol Analogues and Proposed Formation Mechanisms
| Compound | Precursor | Proposed Formation Mechanism | Reference(s) |
|---|---|---|---|
| Cyclamenol B | This compound | Non-enzymatic Intramolecular Diels-Alder | nih.gov, figshare.com, nih.gov |
| Cyclamenol C | This compound | Non-enzymatic Intramolecular Diels-Alder | nih.gov, figshare.com, nih.gov |
Oxidative Cyclizations in Polycyclic Derivative Formation
Further structural diversification within the cyclamenol family is achieved through oxidative cyclizations. nih.govfigshare.comnih.gov It has been proposed that the more complex polycyclic derivatives, Cyclamenols H-R, are formed from this compound and another precursor, Cyclamenol G, via such reactions. nih.govfigshare.com Oxidative cyclizations are powerful transformations in natural product biosynthesis, often catalyzed by enzymes like cytochrome P450 monooxygenases, which can introduce new ring systems and increase molecular complexity. nih.govorganic-chemistry.org These reactions likely contribute to the rich diversity of the cyclamenol family of natural products.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclamenol B |
| Cyclamenol C |
| Cyclamenol G |
Genetic Basis of this compound Production
The production of complex natural products like this compound is encoded within the genome of the producing organism, typically organized into a discrete set of genes known as a biosynthetic gene cluster (BGC). Understanding the genetic blueprint of this polyene macrolactam is fundamental to elucidating its formation and enabling strategies for generating novel, structurally related compounds.
Identification of Putative Biosynthetic Gene Clusters (BGCs)
This compound, a polyene macrolactam (PML), is understood to be constructed by large, multifunctional enzymes encoded by hybrid polyketide synthase/nonribosomal peptide synthase (PKS/NRPS) genes. researchgate.netresearchgate.net The identification of the specific BGC responsible for this compound biosynthesis relies on genome sequencing of producing organisms and subsequent bioinformatic analysis to locate these characteristic genes.
Research into marine symbiotic actinomycetes has pointed towards the genetic origins of this compound. A comprehensive bioinformatics investigation was conducted on Streptomyces griseus SCSIO PteL053, a strain isolated from a marine invertebrate, which was found to possess a genome rich in secondary metabolite pathways. researchgate.net The analysis of its complete genome revealed 35 putative BGCs, accounting for over 10% of the total genome. researchgate.net Through detailed bioinformatic analysis, a putative BGC for this compound was identified. researchgate.net This identification was part of a broader effort that also mapped the BGCs for other known metabolites produced by the strain, such as SF2738D, SF2738F, and actinomycin (B1170597) analogues. researchgate.net
The BGCs within this strain are varied, highlighting the organism's significant biosynthetic potential. The types of clusters identified underscore the diversity of natural products that can be produced.
| BGC Type | Number of Clusters |
|---|---|
| Type III PKS | 2 |
| NRPS | 7 |
| PKS-NRPS | 2 |
| Terpenes | 4 |
| Siderophores | 2 |
| Bacteriocin | 2 |
| Lanthipeptide | 2 |
| Hybrid BGCs | 3 |
| Lasso peptides | 1 |
| Other | 1 |
The identification of a putative PKS-NRPS cluster for this compound is consistent with the known biosynthetic logic for the polyene macrolactam family of compounds. nih.gov These assembly-line enzymes sequentially build the polyketide chain and incorporate the amino acid-derived moiety that ultimately forms the macrolactam ring.
Genome Mining Strategies for Novel Cyclamenol Analogues
The vast majority of microbial BGCs are not expressed under standard laboratory conditions; these are often referred to as "silent" or "cryptic" gene clusters. jmicrobiol.or.krmdpi.com This untapped genetic reservoir represents a significant opportunity for discovering novel natural products, including analogues of this compound. Genome mining is the process of analyzing genomic data to identify these novel BGCs and predict the structures of their products. numberanalytics.com
Modern genome mining integrates computational analysis with genetic and analytical techniques to unlock this cryptic potential. jmicrobiol.or.kr Several strategies are employed to discover novel analogues of existing compounds like this compound.
BGC Prediction and Prioritization : The initial step involves using bioinformatics tools like antiSMASH to scan microbial genomes for the presence of BGCs, particularly those predicted to produce polyketides or non-ribosomal peptides. jmicrobiol.or.krfrontiersin.org These tools identify core biosynthetic genes and ancillary genes for tailoring, regulation, and resistance. nih.gov Clusters showing similarity to the putative this compound BGC but with distinct domain organization or tailoring enzymes are prioritized as potential producers of novel analogues.
Heterologous Expression : Once a promising BGC is identified, it can be cloned and transferred from its native organism into a more genetically tractable and high-producing host strain. jmicrobiol.or.kr This technique, known as heterologous expression, bypasses potential issues with the native producer's slow growth or difficult culture conditions and can activate previously silent BGCs. researchgate.netmdpi.com This approach has been successfully used to discover weddellamycin, a novel polyene macrolactam, by expressing a cryptic gene cluster from a marine-derived Streptomyces species. researchgate.net
Activation of Cryptic BGCs : In the native host, the expression of silent BGCs can be triggered through various methods. These include co-culturing the producing strain with other microorganisms to stimulate interspecies interactions, which can induce gene expression. jmicrobiol.or.kr More direct molecular biology approaches involve manipulating regulatory elements within the cluster, such as overexpressing a pathway-specific activator gene or replacing the native promoter with a strong, constitutive one to force expression. mdpi.com
Combinatorial Biosynthesis and Genetic Engineering : With an identified BGC, targeted genetic manipulation can be used to generate novel analogues. jmicrobiol.or.kr Techniques like CRISPR-Cas-mediated genome editing allow for the precise deletion, inactivation, or modification of genes within the cluster. researchgate.net For example, altering the genes for tailoring enzymes (e.g., oxidoreductases, glycosyltransferases) can lead to derivatives with different hydroxylation patterns or sugar moieties. This has been successfully applied to the BGC of auroramycin, another PML, to create five new analogues with altered glycosylation patterns. researchgate.net
| Strategy | Description | Example Application for PMLs |
|---|---|---|
| Predictive Genome Mining | Using bioinformatics tools (e.g., antiSMASH) to identify novel PKS/NRPS BGCs in sequenced microbial genomes. jmicrobiol.or.kr | Identification of a cryptic gene cluster for weddellamycin in Streptomyces sp. DSS69. researchgate.net |
| Heterologous Expression | Moving a target BGC from its native producer to a well-characterized host to facilitate expression and production. jmicrobiol.or.kr | Validation of the ciromicin biosynthetic pathway through expression in a heterologous host. researchgate.net |
| Cryptic Cluster Activation | Inducing expression of silent BGCs in the native host via genetic manipulation (e.g., promoter exchange, regulator overexpression). mdpi.com | Activation of silent gene clusters in various microorganisms has led to new members of the polyenic macrolactam family. researchgate.net |
| Biosynthetic Engineering | Targeted modification of biosynthetic genes (e.g., tailoring enzymes) to alter the final chemical structure. jmicrobiol.or.kr | Generation of five new auroramycin analogues by altering glycosylation patterns using CRISPR-Cas9. researchgate.net |
These advanced genome mining and synthetic biology approaches provide a powerful toolkit for exploring the biosynthetic potential of microorganisms and systematically generating novel Cyclamenol analogues with potentially improved or new biological activities.
Synthetic Chemistry of Cyclamenol a and Its Analogues
Total Synthesis Strategies for Cyclamenol A
The total synthesis of this compound and its analogues has been a subject of interest, leading to the development of innovative synthetic strategies. These approaches aim to construct the macrocyclic core and install the required stereochemistry with high efficiency and control.
The first enantioselective total synthesis of the (9S, 18R)-diastereomer of this compound was a landmark achievement in the field. nih.gov A key aspect of this synthesis was the use of readily available materials from the chiral pool, specifically (S)-malic acid and (R)-hydroxyisobutyric acid, to establish the stereogenic centers of the molecule. nih.govresearchgate.net This approach ensures the desired absolute stereochemistry in the final product. The synthesis plan involved the assembly of a linear polyene precursor, which was then subjected to a crucial macrocyclization step to form the characteristic large ring of this compound. nih.gov
The construction of the polyene macrolactam structure of this compound relies on a series of powerful and selective chemical reactions. These methods have been refined to address the challenges associated with synthesizing complex, unsaturated macrocycles.
A pivotal step in the total synthesis of the (9S, 18R)-diastereomer of this compound is the intramolecular pinacol (B44631) coupling reaction mediated by a low-valent vanadium reagent. nih.govresearchgate.net This reaction is employed for the crucial ring-closing step, transforming a linear dialdehyde (B1249045) precursor into a macrocyclic diol. nih.gov The use of vanadium catalysts, such as those derived from VCl₃, has proven effective for this type of transformation. orgsyn.org The pinacol coupling reaction proceeds through a reductive coupling of two carbonyl groups to form a vicinal diol. wikipedia.org In the context of this compound synthesis, this reaction was instrumental in forming the macrocycle after other methods like macrolactamization and McMurry reactions failed. nih.gov
The construction of the extended polyene system within this compound is achieved through the strategic use of olefination reactions. The Wittig and Horner-Wadsworth-Emmons reactions are key C-C bond-forming transformations used to assemble the linear polyene precursor. nih.govsigmaaldrich.com These reactions allow for the controlled formation of carbon-carbon double bonds with specific stereochemistry, which is essential for creating the conjugated polyene chain of the natural product. nih.gov The synthesis of the seco acid of the (9S, 18R) diastereomer of this compound also utilized olefination reactions as key steps. molaid.commolaid.com
Beyond olefination and pinacol coupling, other carbon-carbon bond-forming reactions are essential for constructing the building blocks of this compound. sigmaaldrich.com The synthesis of the chiral fragments often involves standard C-C bond-forming methods to elongate carbon chains and introduce necessary functional groups. illinois.edu For instance, the assembly of the linear precursor relies on coupling different fragments, a process that can involve various modern cross-coupling reactions. nih.govwikipedia.org The development of efficient C-C bond macrocyclization strategies, in general, is a significant area of research, with transition-metal-catalyzed reactions being particularly prominent. mdpi.com
The formation of large rings, or macrocyclization, is an inherently challenging step in the synthesis of molecules like this compound. acs.org Entropic factors and the potential for competing intermolecular oligomerization often lead to low yields. acs.orgnih.gov
In the synthesis of the (9S, 18R)-diastereomer of this compound, initial attempts at macrocyclization through macrolactamization, a double Stille coupling, or a direct olefination in a McMurry reaction were unsuccessful. nih.gov This highlights the significant challenge posed by the formation of the macrocyclic ring in this specific system.
The breakthrough came with the innovative use of an intramolecular, vanadium-mediated pinacol coupling reaction to close the ring. nih.govresearchgate.net This was a novel solution to the macrocyclization problem. However, the success of the synthesis was not solely dependent on this key reaction. The orchestration of the final steps was crucial. It was found necessary to first deprotect the intermediate formed after the macrocyclization and then generate the sensitive heptaene system in the final step using a Corey-Hopkins sequence. nih.gov This strategic sequencing of final steps represents a significant innovation in navigating the complexities of synthesizing a sensitive polyene macrolactam.
Key Reactions and Methodological Developments in Polyene Macrolactam Synthesis
Chemical Derivatization and Analogue Synthesis
The structural complexity and biological activity of this compound have spurred investigations into its chemical modification to create novel analogues. These efforts aim to explore the structure-activity relationships (SAR), improve physicochemical properties, and generate derivatives with potentially enhanced or novel therapeutic applications.
Strategies for Structural Modification and Diversification
The generation of this compound analogues involves a variety of medicinal chemistry strategies, leveraging the foundational structure of the natural product. mdpi.com These approaches are designed to introduce controlled structural changes, leading to a diverse library of related compounds.
Key strategies for the structural modification of complex natural products like this compound include:
Structural Fragmentation and Simplification: This involves dissecting the complex molecular architecture into smaller, more synthetically accessible fragments. For a molecule like this compound, this could mean simplifying the polyene chain or modifying the macrolactam ring size. By reducing complexity and the number of chiral centers, chemists can create analogues that are easier to synthesize and may possess improved solubility or reduced toxicity. mdpi.com
Bioisosteric Replacement: A common technique in drug design, bioisosteric replacement involves substituting a functional group or substructure with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity while minimizing undesirable properties. numberanalytics.com For instance, specific atoms or groups within the this compound structure could be replaced to alter its electronic properties or metabolic stability. numberanalytics.com
Modification of Functional Groups: The peripheral functional groups of this compound, such as hydroxyl groups, are prime targets for derivatization. Reactions like etherification or esterification can alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which can influence its membrane permeability and target engagement. researchgate.netresearchgate.net
Stereochemical Modification: Introducing steric hindrance at specific positions can prevent unwanted metabolic activation or block interaction with certain biological targets. numberanalytics.com Furthermore, altering the electronic characteristics of a particular molecular region can modulate its reactivity. numberanalytics.com
Exploration of Structure-Activity Relationships (SAR): A systematic approach to modification, SAR studies involve creating a series of analogues with specific changes to map out which parts of the molecule are essential for its biological activity. numberanalytics.com This can guide further optimization efforts. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can also be employed to predict the activity of designed analogues based on their structural features. numberanalytics.com
These strategies provide a framework for the rational design of this compound analogues, aiming to create compounds with superior drug-like properties while retaining the core pharmacophore responsible for their biological effects. mdpi.com
Synthesis of Diastereomers and Polycyclic Derivatives (e.g., Cyclamenols B-R)
Research has led to the synthesis and isolation of numerous diastereomers and complex polycyclic derivatives of this compound. These efforts not only confirm the structures of the natural products but also provide deeper insight into their chemical reactivity and potential biosynthetic pathways.
Synthesis of Diastereomers:
The synthesis of specific diastereomers of this compound has been a significant achievement. For example, the (9S,18R) diastereomer of this compound has been synthesized. researchgate.net A key step in one synthetic approach involved a vanadium-mediated pinacol coupling reaction to construct the polyene macrolactam. researchgate.net Another synthesis of the seco acid of the (9S,18R) diastereomer utilized Sonogashira couplings and olefination reactions as the pivotal steps. capes.gov.br The synthesis of diastereomers is crucial for determining the absolute configuration of the naturally occurring molecule and for understanding how stereochemistry influences biological activity.
Isolation and Formation of Polycyclic Derivatives:
A remarkable array of structurally diverse macrolactams related to this compound have been isolated from natural sources, particularly from Streptomyces species. acs.orgacs.org These include Cyclamenols B, C, and D, which are polycyclic macrolactams, and the diastereomeric bicyclic macrolactams Cyclamenols E and F, which feature a cyclopentane (B165970) moiety. rsc.orgrsc.org
Furthermore, a series of twelve new polyenic macrolactams, designated Cyclamenols G–R, were isolated alongside the known this compound from Streptomyces sp. OUCMDZ-4348. acs.orgacs.org The structures of these complex molecules were determined through extensive spectroscopic analysis, chemical derivatizations, and quantum chemical calculations. acs.orgacs.org
It has been proposed that the more complex polycyclic structures, specifically Cyclamenols H–R, may be formed biosynthetically or semi-synthetically from the simpler precursors this compound and Cyclamenol G. acs.orgacs.org The proposed mechanism involves nonenzymatic intramolecular cycloadditions, such as [4+2] or [4+6] cycloadditions, and subsequent oxidative cyclizations. acs.orgacs.org This highlights the inherent reactivity of the polyene system within the macrolactam scaffold.
Chemical derivatization has been instrumental in the structural elucidation of these analogues. For instance, the absolute configuration of Cyclamenol E at C-18 was determined through a sequence involving ozonolysis, hydrolysis, and derivatization with 2,4-dinitrofluorobenzene and (S)-phenylglycine methyl ester. rsc.org In another instance, treatment of Cyclamenol E with 2,2-dimethoxypropane (B42991) and pyridinium (B92312) p-toluenesulfonate resulted in the formation of an acetonide with an unexpected skeletal rearrangement, demonstrating the potential for complex intramolecular reactions. rsc.orgrsc.org
Structural Elucidation and Stereochemical Assignment
Absolute and Relative Stereochemical Assignments
NOESY Correlations for Relative Configuration and Double Bond Geometry
The determination of the relative stereochemistry and the configuration of the numerous double bonds within the macrocyclic ring of Cyclamenol A is heavily reliant on the analysis of through-space proton-proton interactions, as observed in a NOESY (or ROESY) experiment. These experiments detect protons that are in close spatial proximity (typically within 5 Å), providing crucial data for establishing the molecule's conformation and the relative orientation of substituents on the macrolide ring.
The analysis of NOESY data for complex macrolactams, such as the structurally related heronamides, serves as a blueprint for how the stereochemistry of this compound would be determined. scielo.brrsc.orgpsu.edu The geometry of the double bonds within the polyene chain is typically established by the magnitude of the vicinal proton-proton coupling constants (³JHH). Large coupling constants (generally >12 Hz) are indicative of an E (trans) configuration, while smaller coupling constants suggest a Z (cis) configuration. rsc.org NOESY correlations between protons across a double bond can further corroborate these assignments.
For the stereocenters within the macrocycle, key NOESY correlations are sought between protons on adjacent and non-adjacent stereogenic carbons. For instance, a strong NOE between a methine proton and a proton on a neighboring substituent would indicate that these groups are on the same face of the ring (a syn relationship). Conversely, the absence of such a correlation, coupled with correlations to other protons, would suggest an anti relationship. By piecing together a network of these correlations around the entire ring, a self-consistent model of the relative configuration can be built. psu.edu
In the context of the heronamide family of molecules, detailed NOESY analysis was instrumental in assigning the relative configurations of multiple stereocenters. rsc.orgpsu.eduresearchgate.net For example, correlations might position a series of protons and methyl groups on one face of the macrocycle, while another set of protons are established to be on the opposite face. rsc.orgpsu.edu This comprehensive mapping is what allows for the confident assignment of the molecule's relative stereochemistry. The initial stereochemical assignments for some related compounds have even been revised based on a more detailed interpretation of NOESY data, underscoring the critical nature of this technique. scielo.br
Below is an illustrative table of the type of NOESY correlations that would be used to elucidate the relative configuration and double bond geometry of a molecule like this compound, based on published data for closely related compounds.
| Correlating Protons | Inferred Spatial Proximity / Relationship |
| H-2 / H-19 | Proximity of the protons at the ends of the macrolactam ring, defining a specific fold. |
| H-8 / H-9 | Relative orientation of substituents on adjacent stereocenters. |
| H-9 / H-12 | Spatial relationship between distant methine protons, helping to define the macrocyclic fold. |
| H-13 / H-15 | Relative configuration of stereocenters across a portion of the macrocycle. |
| Olefinic H / Olefinic H (on same double bond) | Confirmation of double bond geometry (e.g., a correlation between H-12 and H-13 can support an E configuration). |
| Methyl Protons / Methine Protons | Placing methyl groups on a specific face of the macrocyclic ring relative to adjacent protons. |
This table is representative and illustrates the methodology. Specific correlations for this compound would require access to its raw spectroscopic data.
Conformational Analysis of Macrocyclic Systems
The 20-membered macrocyclic system of this compound endows it with considerable conformational flexibility, yet it is not entirely random. The molecule will preferentially adopt conformations that minimize steric and torsional strain. nih.gov The study of these conformational preferences is crucial as the three-dimensional shape of the molecule is directly linked to its biological activity. nih.govnih.gov
Macrocyclic compounds exist as an equilibrium of multiple low-energy conformations. nih.gov Computational methods, such as molecular dynamics (MD) simulations, are often employed to explore the potential conformational space available to these complex rings. nih.gov These computational models can predict stable conformers, which are then often validated by comparing calculated parameters with experimental data, primarily from NMR. chemrxiv.org
Key factors influencing the conformation of 20-membered macrolactams like this compound include:
Transannular Strain: Non-bonded interactions between atoms across the ring, which the molecule will arrange itself to minimize. nih.gov
Planarity of Polyene Segments: The conjugated double bond systems will tend towards planarity, imposing significant constraints on the possible conformations of the macrocyclic backbone.
The interplay of these factors results in a limited set of preferred conformations. For the heronamides, conformational analyses have revealed how the stereochemistry at a single carbon can influence the conformation around the amide bond, thereby altering the global shape of the molecule and the relative alignment of its polyene units. chemrxiv.org It is this pre-organized, yet flexible, structure that allows macrocycles to bind effectively to biological targets.
| Conformational Feature | Description | Method of Analysis |
| Ring Conformation | The overall shape of the 20-membered ring, often described by the relative orientation of its constituent parts. | NMR (NOESY, coupling constants), Molecular Modeling |
| Amide Isomerism | The rotational state (cis or trans) of the C-N bond within the lactam ring. | NMR Spectroscopy, Molecular Modeling |
| Side Chain Orientation | The spatial arrangement of the unsaturated hydrocarbon tail relative to the macrolactam core. | NOESY Correlations |
| Hydrogen Bonding | Intramolecular hydrogen bonds that can stabilize specific conformations. | NMR (temperature coefficients), IR Spectroscopy, Molecular Modeling |
Biological Activities and Mechanistic Studies
Anti-Inflammatory Modulatory Effects
Cyclamenol A is recognized as a naturally occurring compound with anti-inflammatory properties, primarily demonstrated through its ability to inhibit the adhesion of leukocytes to endothelial cells. mdpi.comresearchgate.netresearchgate.net This action is a critical intervention point in the inflammatory cascade. A number of related structures, known as cyclamenols, have been identified, with twelve new variants (cyclamenols G–R) being isolated alongside the original this compound. acs.org Virtual screening studies of similar polyene macrolactam structures have also predicted potential anti-inflammatory effects, underscoring the therapeutic promise of this chemical class. benthamdirect.com
The migration of leukocytes from the bloodstream into tissues is a cornerstone of the inflammatory response, a process mediated by a sequence of molecular interactions. nih.gov Initially, leukocytes tether to and roll along the endothelial surface, an interaction primarily mediated by the selectin family of adhesion molecules. nih.gov This is followed by firm adhesion, a step governed by the interaction of integrins on the leukocyte surface, such as Leukocyte Function-associated Antigen-1 (LFA-1), with their ligands on endothelial cells, most notably Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov
This compound exerts its anti-inflammatory effect by inhibiting this crucial adhesion step. researchgate.netresearchgate.net While the precise molecular target has not been definitively elucidated, its mechanism is understood to disrupt the binding between leukocytes and the endothelial lining. This mode of action is analogous to other known adhesion inhibitors, such as the endogenous protein Developmental Endothelial Locus-1 (Del-1), which competitively inhibits the LFA-1/ICAM-1 interaction. nih.gov It is hypothesized that this compound may function by interacting with one of the key proteins in this adhesion cascade, thereby preventing the firm attachment and subsequent transmigration of leukocytes into inflamed tissue.
By blocking leukocyte adhesion, this compound effectively modulates the downstream cellular pathways that drive the inflammatory response. The recruitment of leukocytes to a site of injury or infection is a prerequisite for the amplification of inflammation. nih.gov Once adhered to the endothelium, these immune cells release a variety of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes that can contribute to tissue damage. mdpi.comfrontiersin.org
Broader Spectrum of Biological Activities of Polyene Macrolactams
The polyene macrolactam (PML) family, to which this compound belongs, is a structurally diverse group of microbial metabolites known for a wide range of significant biological activities, including antimicrobial, antitumor, and cytotoxic effects. mdpi.comresearchgate.netresearchgate.net
Many polyene macrolactams have demonstrated notable antimicrobial properties in laboratory settings. Unlike some of its relatives, this compound itself has not been highlighted for strong antimicrobial effects, but the broader PML class is a rich source of such compounds.
Antifungal Activity: Several PMLs exhibit potent antifungal activity. Auroramycin, for example, is effective against pathogenic yeasts like Candida albicans, C. tropicalis, and Cryptococcus neoformans. plos.orgnih.gov Its mechanism, which involves causing cation leakage from the cytoplasm, is distinct from that of established polyene antifungals like amphotericin B. plos.orgnih.gov Weddellamycin is another PML with antifungal properties against Candida albicans. nih.govnih.gov Other PMLs with reported antifungal action include hitachimycin, BE-14106, and various heronamides. mdpi.comnih.govacs.org
| Compound | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Auroramycin | Candida albicans | 1–3 μM | plos.org |
| Auroramycin | Candida tropicalis | 1–3 μM | plos.org |
| Auroramycin | Cryptococcus neoformans | 1–3 μM | plos.org |
| Weddellamycin | Candida albicans | 3.33 μg/mL | nih.govnih.gov |
| BE-14106 | Fission yeast (S. pombe) | 0.50 μM | acs.org |
Antibacterial Activity: The PML class also includes potent antibacterial agents, particularly against Gram-positive bacteria. Auroramycin has shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA). plos.orgresearchgate.net Similarly, weddellamycin is notably effective against a range of Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.10 μg/mL. nih.govnih.govx-mol.net Other examples of antibacterial PMLs include bombyxamycin A-C and ML449. mdpi.comresearchgate.net In contrast, some PMLs, such as FW05328-1, have been found to lack significant antibacterial activity. researchgate.net
| Compound | Target Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Weddellamycin | Gram-positive bacteria (incl. MRSA) | 0.10–0.83 μg/mL | nih.govnih.gov |
| Auroramycin | Gram-positive pathogens (incl. MRSA) | Potent activity reported | plos.orgresearchgate.net |
| BE-14106 | Gram-positive bacteria | Antimicrobial activity reported | mdpi.comnih.gov |
A significant number of polyene macrolactams have been investigated for their potential as anticancer agents, with many exhibiting cytotoxic or antiproliferative effects against various human cancer cell lines in in vitro screens. mdpi.com
Compounds such as vicenistatin (B134152) and leinamycin (B1244377) are well-known examples of antitumor PMLs. mdpi.comresearchgate.net More recently discovered PMLs have also shown promising cytotoxic profiles. Weddellamycin displayed cytotoxicity against several cancer cell lines with IC₅₀ values in the low micromolar range. nih.govnih.govresearchgate.net Kenalactam E was found to be cytotoxic to human prostate cancer (PC-3) cells. researchgate.netacs.org Other PMLs, including pactamides, lysobacteramides, and pseudoamides, have demonstrated growth inhibitory activity against a panel of human carcinoma cell lines, including those from the lung, pancreas, and breast. mdpi.com A macrolactam designated FW05328-1 showed excellent antiproliferative activity against three human esophageal squamous cell carcinoma lines. researchgate.net
| Compound | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Weddellamycin | Various cancer cell lines | 2.07–11.50 µM | nih.govnih.govresearchgate.net |
| Kenalactam E | Prostate cancer (PC-3) | 2.1 μM | researchgate.netacs.org |
| FW05328-1 | Esophageal carcinoma (KYSE30, KYSE180, EC109) | Excellent antiproliferative activity | researchgate.net |
| Pactamides A–F | Hep-G2, SF-268, MCF-7, NCI-H460 | 0.24–0.26 µM | mdpi.com |
| Pseudoamides A–C | Lung (A549), Pancreatic (MIA-Paca2) | 1.3–19.4 µM | mdpi.com |
| Lysobacteramide B, HSAF | A549, Hep-G2, MCF-7 | 0.26–4.1 µM | mdpi.com |
Molecular Mechanisms of Target Interaction
The interaction between a drug and its molecular target is fundamental to its pharmacological effect. openaccessjournals.com This process involves specific binding events that trigger a cascade of cellular responses. openaccessjournals.commdpi.com For many natural products, including numerous polyene macrolactams, the precise molecular targets and the intricacies of their interactions remain unidentified and are an active area of research. acs.orgplos.org
In the case of this compound, its primary established biological function is the inhibition of leukocyte-endothelial cell adhesion. researchgate.netresearchgate.net This strongly suggests that its molecular target is a key protein component of the adhesion machinery. As discussed, this process relies on the specific binding between adhesion molecules on opposing cells, such as the integrin LFA-1 on leukocytes and its ligand ICAM-1 on endothelial cells. nih.gov It is therefore highly probable that this compound physically interacts with one of these proteins, sterically hindering their association or inducing a conformational change that prevents effective binding. Elucidating the exact binding site and the nature of the interaction—whether this compound acts as a direct competitive antagonist or an allosteric modulator—requires further detailed structural and biochemical studies. The identification of such drug-target interactions is crucial for optimizing drug design and developing more effective therapeutic agents. openaccessjournals.comnih.gov
High-Affinity Macrocycle-Protein Binding Interactions
This compound is a polyene macrolactam natural product recognized for its significant anti-inflammatory properties. researchgate.netnih.gov Its primary mechanism of action is the inhibition of leukocyte adhesion to endothelial cells, a critical initiating event in the inflammatory cascade. nih.govcapes.gov.br This process is mediated by a complex series of molecular interactions between adhesion molecules on the surface of leukocytes (white blood cells) and the endothelial cells lining the blood vessels. imrpress.comnih.gov
The adhesion of leukocytes to the endothelium is a well-orchestrated process involving several families of cell adhesion molecules (CAMs), including selectins, integrins, and members of the immunoglobulin superfamily. imrpress.comscienceopen.com Initially, selectins mediate the tethering and rolling of leukocytes along the vessel wall. This is followed by a firmer adhesion, which is largely dependent on the interaction between leukocyte integrins, such as Lymphocyte Function-associated Antigen-1 (LFA-1), and their ligands on endothelial cells, primarily Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.goveunet-innochron.euplos.org The up-regulation of these adhesion molecules is a hallmark of the inflammatory response. imrpress.com
While the precise protein target of this compound has not been definitively identified in the available research, its ability to inhibit leukocyte-endothelial cell adhesion suggests that it interferes with one or more of these crucial protein-protein interactions. researchgate.netnih.gov The unique, sterically constrained macrocyclic structure of this compound is believed to facilitate high-affinity and selective binding to its biological target. nih.gov Unlike flexible, linear molecules that must adopt a specific conformation to bind, incurring an entropic penalty, macrocycles like this compound are conformationally pre-organized, which can lead to more potent biological activity. nih.gov This high-affinity binding disrupts the molecular machinery responsible for leukocyte adhesion, thereby preventing their recruitment to sites of inflammation. nih.gov
Table 1: Key Protein Interactions in Leukocyte-Endothelial Adhesion
| Leukocyte Protein | Endothelial Ligand(s) | Function in Adhesion Cascade | Potential Target Area for this compound |
| L-selectin | GlyCAM-1, CD34, MAdCAM-1 | Initial tethering and rolling | Interference with binding interface |
| PSGL-1 | P-selectin, E-selectin | Tethering and rolling | Interference with binding interface |
| LFA-1 (Integrin) | ICAM-1, ICAM-2 | Firm adhesion and arrest | Disruption of integrin-ICAM binding |
| Mac-1 (Integrin) | ICAM-1 | Firm adhesion | Disruption of integrin-ICAM binding |
| VLA-4 (Integrin) | VCAM-1 | Firm adhesion (especially for monocytes, lymphocytes) | Disruption of integrin-VCAM binding |
Role of Conformational Preorganization in Biological Activity
The potent biological activity of macrocyclic compounds like this compound is intrinsically linked to their unique three-dimensional structures. nih.gov The concept of conformational preorganization is central to understanding their efficacy. ethz.chcusabio.com This principle posits that a molecule that is already in or near its bioactive conformation before binding to its target will have a higher affinity. plos.org
Linear, or acyclic, molecules often possess a high degree of conformational flexibility, meaning they can exist in numerous shapes or conformations in solution. To bind to a protein target, they must adopt a single, specific "bioactive" conformation. The process of shifting from a random, flexible state to a fixed, bound state is entropically unfavorable—it requires a loss of conformational entropy, which represents an energy cost that can weaken the binding interaction. cusabio.com
This compound, by virtue of its macrocyclic lactam structure, has significantly restricted rotational freedom compared to a linear counterpart. nih.gov Its structure is inherently more rigid and is "pre-organized" into a limited set of well-defined conformations. nih.govcusabio.com This preorganization means that the molecule does not need to expend as much entropic energy to achieve the correct orientation for binding to its protein target. plos.org The result is a more favorable free energy of binding (a higher affinity), which translates into greater biological potency, even at low concentrations. nih.gov The rigid, pre-organized scaffold ensures that the key functional groups responsible for interacting with the target protein are held in the optimal spatial arrangement, leading to a high enthalpic gain upon binding. nih.gov
While specific conformational analysis studies for this compound are not extensively detailed in the literature, its classification as a macrocycle implies these inherent advantages. nih.gov The synthesis and study of diastereomers of this compound underscore the importance of its precise 3D stereochemistry for its function as a leukocyte adhesion inhibitor, further highlighting the role of its defined shape in its mechanism of action. nih.gov
Studies on Membrane Interactions and Cellular Permeability
For a compound to modulate an intracellular process or the interaction between cells, it must be able to reach its site of action. This often involves crossing the cell membrane. The ability of macrocycles to permeate cell membranes is a complex and highly studied area, as these molecules often exist in a chemical space between classical small molecules and larger biologics. rsc.orgresearchgate.net
Macrocycles like this compound possess features that can enhance membrane permeability compared to linear peptides or other large polar molecules. Their ability to form internal hydrogen bonds can shield polar groups from the hydrophobic lipid core of the cell membrane, presenting a more lipophilic exterior that facilitates passive diffusion. rsc.orgresearchgate.net Furthermore, the conformational flexibility, while restricted, can allow the molecule to adopt different shapes to adapt to the changing polarity of the membrane environment, a behavior sometimes referred to as a "molecular chameleon."
Specific experimental studies detailing the precise mechanism of cellular uptake for this compound (e.g., passive diffusion, macropinocytosis, or other endocytic pathways) are not prominently available in the reviewed literature. plos.orgrsc.orgmdpi.com However, its demonstrated biological activity in inhibiting cell-to-cell adhesion implies that it is either membrane permeable, allowing it to act on intracellular signaling pathways that regulate surface adhesion molecules, or it acts on an extracellular domain of a membrane-bound protein. researchgate.netd-nb.info Given that it disrupts the interaction between leukocytes and endothelial cells, it is plausible that it functions by binding to the extracellular portions of adhesion molecules, thereby blocking the protein-protein interaction directly without needing to enter the cell.
Table 2: General Mechanisms of Cellular Uptake
| Uptake Mechanism | Description | Relevance to Macrocycles |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient, driven by lipophilicity. | Can be significant for macrocycles that effectively shield polar groups and adopt a lipophilic character. |
| Clathrin-Mediated Endocytosis | Receptor-mediated uptake into vesicles coated with the protein clathrin. | A common pathway for many nanoparticles and some larger molecules. plos.org |
| Caveolae-Mediated Endocytosis | Uptake into flask-shaped membrane invaginations called caveolae, which are rich in cholesterol and sphingolipids. | Another key endocytic route. |
| Macropinocytosis | Non-specific engulfment of large amounts of extracellular fluid and solutes into large vesicles (macropinosomes). | A potential pathway for larger molecules and complexes. rsc.org |
| Thiol-Mediated Uptake | Cellular entry facilitated by the exchange between thiol groups on the molecule and disulfide bonds on the cell surface. | A specialized mechanism for certain molecules containing disulfide or related motifs. chemistryviews.org |
Future Directions in Cyclamenol a Research
Advancements in Biosynthetic Engineering for Enhanced Production and Diversification
The natural production of Cyclamenol A by Streptomyces species is often limited, posing a challenge for extensive preclinical and clinical studies. Biosynthetic engineering offers a promising avenue to overcome this limitation. Future research will likely focus on the heterologous expression of the this compound biosynthetic gene cluster in more amenable host organisms. researchgate.netnih.gov This approach has been successful for other polyene macrolactams, leading to significantly improved titers. researchgate.net
Furthermore, the elucidation and manipulation of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines responsible for this compound biosynthesis will be a critical area of investigation. wur.nl By understanding the specific domains and modules within these enzymatic complexes, researchers can engineer them to accept alternative starter or extender units, leading to the creation of novel this compound derivatives with potentially improved efficacy or altered bioactivity. wur.nloup.com The generation of new glycoanalogues of polyene antibiotics through synthetic biology is another promising strategy for diversification. mdpi.com
Development of Novel Synthetic Methodologies for Complex Analogues
The total synthesis of a diastereomer of this compound has already been achieved, demonstrating the feasibility of its chemical construction. researchgate.net Future synthetic efforts will likely focus on developing more convergent and efficient routes to the natural enantiomer and a wider array of complex analogues. acs.orghoshi.ac.jpnih.gov This includes the exploration of novel macrocyclization strategies, such as transition-metal-catalyzed C-H bond activation, to form the characteristic macrolactam ring. ntu.edu.sg
The development of modular synthetic strategies will be crucial for the systematic exploration of the structure-activity relationships of this compound. chemrxiv.org Such strategies would allow for the targeted modification of different parts of the molecule, including the polyene chain, the hydroxyl group, and the methyl group, to probe their respective contributions to its biological activity. chemrxiv.org The synthesis of stable analogues, for instance by modifying the polyene system, could also be important for overcoming potential stability issues and for facilitating mode-of-action studies. chemrxiv.org
Deeper Elucidation of Mechanistic Pathways for Biological Activities
This compound has been identified as an inhibitor of leukocyte adhesion to endothelial cells, which underpins its anti-inflammatory properties. mdpi.comuea.ac.uk However, the precise molecular targets and signaling pathways modulated by this compound remain to be fully elucidated. Future research should aim to identify the specific cell adhesion molecules or receptors with which this compound interacts.
Mechanistic studies on other anti-inflammatory natural products have revealed the inhibition of key signaling pathways such as the NF-κB pathway. nih.govpreprints.org Investigating whether this compound exerts its effects through similar mechanisms will be a key research question. The use of advanced cell biology techniques, proteomics, and transcriptomics will be instrumental in mapping the downstream effects of this compound treatment and in building a comprehensive picture of its mechanism of action.
Exploration of New Natural Sources and Related Polyene Macrolactams
The discovery of Cyclamenols B-D from an Antarctic Streptomyces species highlights that extreme and underexplored environments are a rich source of novel polyene macrolactams. acs.orgresearchgate.net Future bioprospecting efforts should continue to target unique ecological niches, including deep-sea sediments, deserts, and volcanic regions, to isolate new microbial strains that may produce this compound or structurally related compounds. nih.govhoshi.ac.jpnih.gov
Genome mining approaches, which involve screening microbial genomes for biosynthetic gene clusters similar to that of this compound, will be a powerful tool in this endeavor. acs.orgnih.gov This strategy can guide the targeted isolation of new polyene macrolactams, potentially uncovering a wider diversity of structures with a range of biological activities, from antifungal and antibacterial to antitumor and anti-inflammatory. psu.eduresearchgate.netmdpi.com The continued discovery of related compounds, such as the heronamides and streptolactams, will provide a broader chemical space for understanding the therapeutic potential of this class of natural products. nih.govpsu.edu
Integration of Computational Chemistry and Machine Learning in Structure-Activity Relationship Studies
Computational chemistry and machine learning are set to revolutionize the study of natural products like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of this compound analogues with their biological activity. preprints.orgresearchgate.net These models can then be used to virtually screen libraries of designed compounds and prioritize the synthesis of the most promising candidates. preprints.org
Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to its molecular targets at an atomic level. tjnpr.orgnih.gov This can help in understanding the key interactions that govern its inhibitory activity and can guide the rational design of more potent and selective inhibitors. tjnpr.orgmdpi.com Furthermore, machine learning algorithms are being developed to predict the products of biosynthetic gene clusters and to analyze protein-protein interactions within PKS and NRPS systems, which will aid in both the discovery of new polyene macrolactams and the engineering of their biosynthetic pathways. wur.nloup.comresearchgate.net
Q & A
Q. What methodologies are recommended for isolating Cyclamenol A from natural sources with high purity?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Validate purity using NMR (≥95% purity) and cross-reference spectral data with existing libraries. For reproducibility, document solvent ratios, temperature, and pressure parameters. Ensure raw data includes retention times and peak integration values to justify purity claims .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular formula determination with 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemistry. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Report deviations in coupling constants (e.g., J-values) that may indicate conformational flexibility .
Q. How should researchers design bioactivity screening assays for this compound?
Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT) with positive/negative controls (e.g., doxorubicin for cytotoxicity). Include dose-response curves (IC₅₀ calculations) and statistical validation (p < 0.05 via ANOVA). Pre-screen for solubility in DMSO/PBS to avoid false negatives. Document cell line origins (e.g., ATCC) and passage numbers .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Conduct meta-analysis of existing data, focusing on variables like assay conditions (e.g., pH, temperature) or compound stability. Replicate conflicting experiments with standardized protocols. Use multivariate regression to identify confounding factors (e.g., solvent residues). Publish raw datasets to enable cross-validation .
Q. What strategies optimize the total synthesis of this compound for scalable research applications?
Methodological Answer: Prioritize retrosynthetic pathways with minimal protecting groups. Use computational tools (e.g., DFT calculations) to predict reaction barriers. Validate each step via LC-MS and intermediate crystallography. Compare yields (%) and enantiomeric excess (ee) across routes, reporting side products in supplementary materials .
Q. How should mechanistic studies of this compound’s molecular targets be structured?
Methodological Answer: Employ siRNA knockdown or CRISPR-Cas9 models to validate target specificity. Use surface plasmon resonance (SPR) for binding affinity (KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .
Q. What protocols ensure reproducibility in this compound’s in vivo toxicity studies?
Methodological Answer: Follow OECD Guidelines 423/425 for acute toxicity, reporting LD₅₀ with 95% confidence intervals. Use isogenic animal models to minimize genetic variability. Include histopathology and serum biomarker data (e.g., ALT/AST for liver toxicity). Address ethical compliance (IACUC approval) and randomization methods .
Data Analysis & Reporting
Q. How can researchers address discrepancies in this compound’s pharmacokinetic data?
Methodological Answer: Use compartmental modeling (e.g., non-linear mixed-effects) to analyze plasma concentration-time curves. Compare bioavailability (%) across administration routes (oral vs. IV). Report clearance rates (CL) and volume of distribution (Vd) with confidence intervals. Discuss interspecies differences in cytochrome P450 metabolism .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects?
Methodological Answer: Apply the Chou-Talalay combination index (CI) model to quantify synergy (CI < 1). Use Bliss independence or Loewe additivity for validation. Include isobolograms and dose-reduction indices. Disclose software tools (e.g., CompuSyn) and raw data formats .
Q. How should computational studies (e.g., molecular docking) of this compound be validated experimentally?
Methodological Answer: Cross-validate docking scores (ΔG values) with mutagenesis studies (e.g., alanine scanning). Use cryo-EM or co-crystallography to confirm binding poses. Report RMSD values for ligand-protein alignment and solvent-accessible surface area (SASA) changes .
Ethical & Reproducibility Considerations
Q. What steps mitigate bias in this compound’s preclinical efficacy studies?
Methodological Answer: Implement blinding during data collection/analysis. Use power analysis to determine sample sizes (n ≥ 6 for animal studies). Deposit protocols on platforms like Protocols.io . Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .
Q. How can researchers ensure this compound’s ecological impact assessments are rigorous?
Methodological Answer: Conduct biodegradation studies under OECD 301/302 conditions. Use LC-MS/MS to quantify environmental persistence (half-life t₁/₂). Model bioaccumulation factors (BAF) using quantitative structure-activity relationships (QSAR). Partner with ecotoxicology labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
